Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate
Description
Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate is a synthetic small molecule featuring a quinoline core substituted with a methyl group at position 6 and a piperidine-1-carbonyl moiety at position 2. The quinoline system is linked via an amino bridge to a benzoate ester group at the meta position.
Properties
IUPAC Name |
ethyl 3-[[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-3-31-25(30)18-8-7-9-19(15-18)26-22-16-23(24(29)28-12-5-4-6-13-28)27-21-11-10-17(2)14-20(21)22/h7-11,14-16H,3-6,12-13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWAOYUMONTPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common approach is the condensation of 6-methyl-2-(piperidine-1-carbonyl)quinoline with 3-amino benzoic acid, followed by esterification with ethanol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperidine rings.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products:
Oxidation: Products may include quinoline N-oxides and piperidine N-oxides.
Reduction: Reduced forms of the piperidine carbonyl group.
Substitution: Various substituted quinoline and benzoate derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate has been investigated for its potential therapeutic effects against various diseases:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. The presence of the quinoline structure is often associated with enhanced antitumor activity due to its ability to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and repair.
- Neuroprotective Effects : Research has shown that certain piperidine derivatives can be effective in treating neurological disorders. This compound may contribute to neuroprotection by modulating neurotransmitter systems or reducing oxidative stress.
Pharmacology
The pharmacological profile of this compound suggests it may act on multiple biological targets:
- Enzyme Inhibition : The compound might inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development aimed at metabolic disorders.
- Receptor Modulation : Its structural components suggest potential interactions with various receptors, including those involved in pain and inflammation pathways.
Synthetic Applications
This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further derivatization, which can lead to the development of new therapeutic agents.
Case Study 1: Anticancer Properties
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that certain modifications significantly enhanced their potency compared to standard chemotherapeutic agents.
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could reduce neuronal cell death through antioxidant mechanisms and modulation of inflammatory responses, highlighting its potential in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperidine ring may interact with various enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and linker groups. Key comparisons include:
Key Observations :
- The target compound uniquely combines a quinoline core with a piperidine carbonyl group, distinguishing it from pyridazine (I-6230) or isoxazole (I-6273) analogs .
- Compared to the benzoxazolinone-piperidine derivative , the target’s quinoline core may confer stronger π-π stacking interactions in biological targets.
Physicochemical Properties
- Solubility : The target’s piperidine carbonyl and ester groups may improve aqueous solubility relative to MM1298.02’s trifluoromethyl group, which is highly hydrophobic .
- Melting Point: The benzoxazolinone-piperidine derivative has a reported melting point of 162–164°C , whereas the target’s melting point is likely lower due to reduced aromatic stacking (quinoline vs. benzoxazolinone).
Pharmacokinetic Considerations
- Metabolic Stability : The absence of a trifluoromethyl group (as in MM1298.02 or compounds) may make the target more prone to oxidative metabolism. However, the piperidine group could enhance bioavailability through basic amine-mediated solubility .
- Half-Life: Quinoline derivatives often exhibit longer half-lives than benzoxazolinones due to slower hepatic clearance .
Biological Activity
Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key features include:
- A quinoline core that is known for various biological activities.
- A piperidine moiety that often contributes to the pharmacological profile of compounds.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular signaling and proliferation.
Pharmacological Effects
-
Anticancer Activity :
- In vitro studies have shown that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. This compound may similarly demonstrate selective toxicity towards tumor cells while sparing normal cells.
-
Anti-inflammatory Properties :
- Research indicates that related compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
-
Neuroprotective Effects :
- Some studies have indicated that quinoline derivatives can protect neuronal cells from oxidative stress, which may be beneficial in neurodegenerative diseases.
Case Studies and Experimental Data
Q & A
Q. How can researchers validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets by measuring protein thermal stability shifts post-treatment .
- Knockdown/Overexpression Models : Use CRISPR/Cas9 to modulate target expression and assess compound efficacy changes .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Tissue-Specific Factors : Test ATP levels, apoptosis markers (caspase-3), and efflux pump activity (P-gp) to identify resistance mechanisms .
- Dose-Response Curves : Ensure consistent incubation times (24–72 hr) and serum-free conditions to reduce variability .
Q. Why do SAR studies show divergent trends for substituent modifications?
- Conformational Analysis : Use X-ray crystallography or DFT calculations to assess steric/electronic effects of substituents on 3D structure .
- Off-Target Screening : Profile activity against unrelated targets (e.g., GPCRs) to identify polypharmacology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
